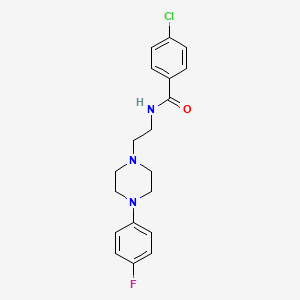

4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is commonly referred to as FC-5 or FC-5-01, and it is a member of the benzamide family of compounds. FC-5 is a potent and selective antagonist of the serotonin receptor 5-HT2B, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide have been explored in various contexts. For instance, the synthesis of flunarizine, a drug with similar structural features, demonstrates the relevance of such compounds in pharmaceutical chemistry. Flunarizine exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. Its industrial production involves condensation reactions that highlight the compound's significance in synthesizing calcium channel blockers used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological Activities

Research on derivatives of 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide has uncovered a range of pharmacological activities. For example, studies on benzamide derivatives have identified compounds with significant affinity for dopamine D(3) receptors, indicating potential applications in neuropsychiatric disorders. The exploration of structure-affinity relationships has led to the identification of compounds with moderate D(3) receptor affinity, suggesting their utility in developing therapeutic agents targeting the dopamine system (Leopoldo et al., 2002).

Antimicrobial and Antimicrobial Activities

The antimicrobial and antimicrobial activities of piperazine derivatives, including those structurally related to 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide, have been extensively investigated. Compounds synthesized through nucleophilic substitution reactions have shown potent activity against gram-negative bacterial strains, such as P. aeruginosa, indicating their potential as antibacterial agents. These findings underscore the relevance of such compounds in addressing bacterial resistance and developing new antimicrobial therapies (Mishra & Chundawat, 2019).

Neurological Applications

Compounds with structural similarities to 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide have been evaluated for their neurological applications, particularly in the context of Alzheimer's disease. The use of selective serotonin 1A (5-HT(1A)) molecular imaging probes, for instance, has facilitated the quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's patients, providing insights into the disease's pathophysiology and potential therapeutic targets (Kepe et al., 2006).

Mécanisme D'action

Target of Action

The primary target of the compound 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that is involved in various neurological processes, including cognition, learning, and emotion.

Mode of Action

4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide interacts with the D4 dopamine receptor as a high-affinity and selective ligand . This interaction can modulate the activity of the receptor, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The interaction of 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide with the D4 dopamine receptor affects the dopaminergic signaling pathway . This can lead to changes in the activity of various downstream effectors and modulate neuronal activity and neurotransmission.

Propriétés

IUPAC Name |

4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O/c20-16-3-1-15(2-4-16)19(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKVDBGEANHSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2691708.png)

![3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2691710.png)

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2691713.png)

![(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691719.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)

![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)

![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)